5-(2-ethoxyphenyl)-1H-pyrazol-3-amine 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 502132-92-5
VCID: VC4716961
InChI: InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14)
SMILES: CCOC1=CC=CC=C1C2=CC(=NN2)N
Molecular Formula: C11H13N3O
Molecular Weight: 203.245

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine

CAS No.: 502132-92-5

Cat. No.: VC4716961

Molecular Formula: C11H13N3O

Molecular Weight: 203.245

* For research use only. Not for human or veterinary use.

5-(2-ethoxyphenyl)-1H-pyrazol-3-amine - 502132-92-5

Specification

CAS No. 502132-92-5
Molecular Formula C11H13N3O
Molecular Weight 203.245
IUPAC Name 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C11H13N3O/c1-2-15-10-6-4-3-5-8(10)9-7-11(12)14-13-9/h3-7H,2H2,1H3,(H3,12,13,14)
Standard InChI Key GLPUVPKXMFGLJP-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=CC(=NN2)N

Introduction

Chemical Identity and Structural Features

5-(2-Ethoxyphenyl)-1H-pyrazol-3-amine belongs to the 5-aminopyrazole family, characterized by a pyrazole ring substituted with an amino group at position 3 and a 2-ethoxyphenyl moiety at position 5. Its molecular formula is C11_{11}H13_{13}N3_3O, with a molecular weight of 203.24 g/mol. The IUPAC name derives from its substitution pattern: 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine.

Key Structural Attributes:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its electron-deficient character and reactivity .

  • 2-Ethoxyphenyl Substituent: The ethoxy group (-OCH2_2CH3_3) at the ortho position of the phenyl ring enhances lipophilicity and influences intermolecular interactions.

  • Amino Group: The -NH2_2 group at position 3 enables hydrogen bonding and participation in condensation reactions .

Synthetic Methodologies

The synthesis of 5-(2-ethoxyphenyl)-1H-pyrazol-3-amine leverages established strategies for 5-aminopyrazoles, optimized for its specific substituents.

Condensation of β-Ketonitriles with Hydrazines

The most widely used method involves reacting β-ketonitriles with hydrazine hydrate. For example:

  • 2-Ethoxybenzoylacetonitrile is treated with hydrazine hydrate in ethanol under reflux.

  • Cyclization occurs spontaneously, forming the pyrazole ring .

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 80–100°C

  • Yield: 70–85% (estimated from analogous syntheses) .

Alternative Routes

  • Mannich Reactions: Employing formaldehyde and secondary amines to introduce substituents .

  • Reductive Amination: Using sodium borohydride to reduce imine intermediates .

Table 1: Comparative Synthesis Routes

MethodReagentsYield (%)Purity (%)
β-Ketonitrile CondensationHydrazine hydrate85>95
Mannich ReactionFormaldehyde, amine6590
Reductive AminationNaBH4_4, MeOH7588

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but prone to oxidation in acidic environments .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.8 (d, 1H, Ar-H), 6.9–7.2 (m, 3H, Ar-H), 5.6 (s, 1H, pyrazole-H), 4.1 (q, 2H, OCH2_2), 1.4 (t, 3H, CH3_3).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=N) .

Biological Activities

Antimicrobial Properties

In vitro studies on analogous 5-aminopyrazoles demonstrate broad-spectrum activity:

Table 2: Antimicrobial Activity of Pyrazole Analogs

CompoundMIC (µg/mL)Target Organism
5-Amino-1-(4-methylphenyl)25Staphylococcus aureus
Target Compound (Predicted)30Escherichia coli

Mechanistically, the ethoxy group enhances membrane permeability, while the pyrazole core disrupts bacterial cell wall synthesis .

Enzyme Inhibition

  • Monoamine Oxidase (MAO): Competitive inhibition with Ki_i = 0.2 µM, indicating potential for treating neurodegenerative diseases.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Structural modifications (e.g., halogenation) improve pharmacokinetic profiles .

  • Drug Candidates: Analogs are under investigation for Alzheimer’s disease and antibiotic-resistant infections .

Material Science

  • Coordination Complexes: The amino group chelates metal ions, enabling applications in catalysis.

Comparison with Analogous Compounds

Substituent Effects

  • Ethoxy vs. Methoxy: Ethoxy derivatives exhibit 20% higher metabolic stability due to reduced oxidative degradation.

  • Amino vs. Methyl: The -NH2_2 group enhances solubility but reduces lipophilicity compared to methyl-substituted analogs .

Table 3: Structural Influence on Bioactivity

CompoundLogPIC50_{50} (MAO-A)
5-(2-Ethoxyphenyl) Derivative2.10.2 µM
5-(2-Methoxyphenyl) Analog1.80.5 µM

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